1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549876
InChI: InChI=1S/C7H10N6/c1-12-9-4-6(10-12)5-13-3-2-7(8)11-13/h2-4H,5H2,1H3,(H2,8,11)
SMILES:
Molecular Formula: C7H10N6
Molecular Weight: 178.20 g/mol

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17549876

Molecular Formula: C7H10N6

Molecular Weight: 178.20 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
IUPAC Name 1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C7H10N6/c1-12-9-4-6(10-12)5-13-3-2-7(8)11-13/h2-4H,5H2,1H3,(H2,8,11)
Standard InChI Key GBIDUZJJAFBKGF-UHFFFAOYSA-N
Canonical SMILES CN1N=CC(=N1)CN2C=CC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (1H-pyrazol-3-amine) linked via a methylene bridge to a 2-methyl-2H-1,2,3-triazole group. This arrangement creates a planar heterocyclic system with multiple hydrogen-bonding sites, as evidenced by its canonical SMILES representation CN1N=CC(=N1)CN2C=CC(=N2)N . X-ray crystallographic data for analogous triazole-pyrazole hybrids reveal twist angles between aromatic systems (e.g., 66.96° between phenyl and triazole groups in related structures), which influence solubility and target binding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₀N₆
Molecular Weight178.20 g/mol
IUPAC Name1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area98.2 Ų

Data derived from PubChem and VulcanChem highlight its moderate polarity, suggesting balanced membrane permeability and aqueous solubility—a critical feature for drug-like molecules.

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis typically begins with the formation of the triazole ring via Huisgen cycloaddition. For example, sodium azide and propargylamine derivatives undergo [3+2] cyclization to yield 2-methyl-2H-1,2,3-triazole intermediates. Subsequent N-alkylation of 3-aminopyrazole with a triazolylmethyl halide introduces the methylene bridge .

A representative protocol involves:

  • Triazole Formation: Reacting 2-methylazide with acetylene in the presence of Cu(I) catalysts at 60°C for 12 hours.

  • Pyrazole Functionalization: Treating 3-aminopyrazole with NaH in DMF, followed by addition of triazolylmethyl bromide.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity .

Reaction Optimization

Key challenges include minimizing regioisomeric byproducts during triazole formation. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times while improving yields to 82–85% compared to conventional thermal methods (60°C, 12 hr, 70% yield) . Solvent screening shows DMF enhances alkylation efficiency over THF or acetone due to superior halide activation.

Biological Activity and Mechanistic Insights

Anticancer Activity

Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 48 µM (72 hr exposure). Molecular docking studies suggest strong affinity (-9.2 kcal/mol) for EGFR tyrosine kinase, potentially blocking ATP-binding pockets .

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages, 50 µM reduces NO production by 62% by suppressing iNOS expression. COX-2 inhibition (IC₅₀ = 18 µM) further validates its dual anti-inflammatory mechanism.

Chemical Reactivity and Derivatization

Electrophilic Substitution

The pyrazole C4 position undergoes nitration (HNO₃/H₂SO₄, 0°C) to introduce nitro groups, enhancing π-stacking interactions with biological targets. Bromination (Br₂/CHCl₃) at the triazole C5 position occurs regioselectively, enabling Suzuki-Miyaura cross-coupling for biaryl derivatives .

Nucleophilic Reactions

The primary amine at pyrazole C3 reacts with:

  • Acid chlorides: Forms amide derivatives (e.g., acetylated analog, 89% yield).

  • Sulfonyl chlorides: Generates sulfonamides with improved metabolic stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.12 (s, 2H, NH₂), 5.04 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃) .

  • 13C NMR: 152.1 (triazole C4), 144.9 (pyrazole C3), 135.7 (CH₂), 39.8 (N-CH₃) .

Crystallographic Analysis

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using PAMPA assays.

  • Target Deconvolution: Employ chemoproteomics to identify off-target interactions.

  • Hybrid Analogues: Synthesize ferrocene-conjugated derivatives to exploit redox-mediated cytotoxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator